Hexatriacontan-17-ol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

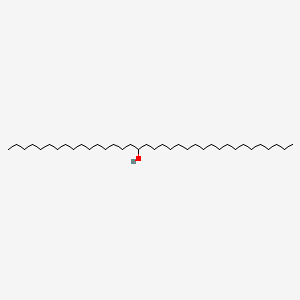

Hexatriacontan-17-ol is an organic compound with the molecular formula C36H74O . It is a long-chain aliphatic alcohol, specifically a 36-carbon chain with a hydroxyl group attached to the 17th carbon atom. This compound is part of a class of long-chain alcohols that are often found in natural waxes and have various industrial and scientific applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

Hexatriacontan-17-ol can be synthesized through several methods. One common approach involves the reduction of hexatriacontanoic acid using reducing agents such as lithium aluminum hydride (LiAlH4). The reaction typically occurs under anhydrous conditions to prevent the hydrolysis of the reducing agent .

Industrial Production Methods

In industrial settings, this compound can be produced through the catalytic hydrogenation of hexatriacontanoic acid. This method involves the use of a metal catalyst, such as palladium or platinum, under high pressure and temperature conditions. The process is efficient and yields high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

Hexatriacontan-17-ol undergoes various chemical reactions, including:

Oxidation: It can be oxidized to hexatriacontanoic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: The compound can be reduced to hexatriacontane using strong reducing agents such as lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Substitution: Thionyl chloride (SOCl2) in the presence of pyridine.

Major Products Formed

Oxidation: Hexatriacontanoic acid.

Reduction: Hexatriacontane.

Substitution: Hexatriacontyl chloride.

Scientific Research Applications

Hexatriacontan-17-ol has several scientific research applications:

Chemistry: It is used as a reference compound in the study of long-chain alcohols and their properties.

Biology: The compound is studied for its role in natural waxes and its potential biological activities.

Medicine: Research is ongoing to explore its potential use in drug delivery systems due to its hydrophobic nature.

Mechanism of Action

The mechanism of action of hexatriacontan-17-ol is primarily related to its hydrophobic nature. In biological systems, it can interact with lipid membranes, potentially altering their properties and affecting membrane-bound proteins. The hydroxyl group allows for hydrogen bonding, which can influence the compound’s interactions with other molecules .

Comparison with Similar Compounds

Similar Compounds

Hexatriacontane: A similar compound without the hydroxyl group.

Hexatriacontanoic acid: The oxidized form of hexatriacontan-17-ol.

Octatriacontan-18-ol: Another long-chain alcohol with a similar structure but different chain length.

Uniqueness

This compound is unique due to its specific chain length and the position of the hydroxyl group. This structure imparts distinct physical and chemical properties, making it valuable for specific applications in research and industry .

Biological Activity

Hexatriacontan-17-ol, a long-chain fatty alcohol, is a compound of significant interest due to its various biological activities, particularly in the fields of antimicrobial and antioxidant research. This article synthesizes recent findings regarding the biological activity of this compound, highlighting its potential applications in medicine and pharmacology.

Chemical Structure and Properties

This compound, with the chemical formula C36H74O, is a long-chain fatty alcohol that is found in various natural sources, including plants such as Vanilla madagascariensis and Mandragora autumnalis . Its structure contributes to its unique biological properties, making it a subject of numerous studies.

Antimicrobial Activity

Recent studies have demonstrated that this compound exhibits notable antimicrobial properties.

- Study Findings : A formulation utilizing hexatriacontane-loaded transethosomes (HTC-TES) was developed to treat skin infections caused by microbes. The HTC-TES formulation showed significant inhibition of pathogenic bacteria such as Staphylococcus aureus and Escherichia coli at concentrations as low as 10 mg/mL. This suggests that hexatriacontane can enhance therapeutic outcomes through its antimicrobial activity .

Table 1: Antimicrobial Efficacy of this compound

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 10 mg/mL |

| Escherichia coli | 10 mg/mL |

Antioxidant Activity

This compound has also been reported to possess significant antioxidant properties.

- Mechanism : The compound acts as a free radical scavenger, which is crucial for mitigating oxidative stress in biological systems. In vitro assays have shown that this compound effectively reduces oxidative damage by neutralizing free radicals .

Table 2: Antioxidant Activity Comparison

| Compound | IC50 (µg/mL) |

|---|---|

| This compound | 7.12 ± 0.09 |

| Trolox | 5.12 ± 0.21 |

| Ascorbic Acid | 4.39 ± 0.01 |

Case Study 1: Dermatological Applications

A study focused on the development of a hexatriacontane-loaded transethosome gel for treating skin conditions demonstrated enhanced penetration into the epidermal layers compared to conventional formulations. The gel formulation significantly improved the transport of active ingredients into deeper skin layers, which could lead to more effective treatments for skin infections .

Case Study 2: Plant-Based Extracts

Research on various plant extracts containing this compound has revealed its role in enhancing the antimicrobial efficacy of these extracts against common pathogens. For instance, extracts from Jatropha species containing hexatriacontane showed promising antibacterial activity, indicating its potential as a natural preservative or therapeutic agent .

Properties

CAS No. |

85631-71-6 |

|---|---|

Molecular Formula |

C36H74O |

Molecular Weight |

523.0 g/mol |

IUPAC Name |

hexatriacontan-17-ol |

InChI |

InChI=1S/C36H74O/c1-3-5-7-9-11-13-15-17-19-20-21-23-25-27-29-31-33-35-36(37)34-32-30-28-26-24-22-18-16-14-12-10-8-6-4-2/h36-37H,3-35H2,1-2H3 |

InChI Key |

XFHYBLDFZAHMTK-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCCC(CCCCCCCCCCCCCCCC)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.